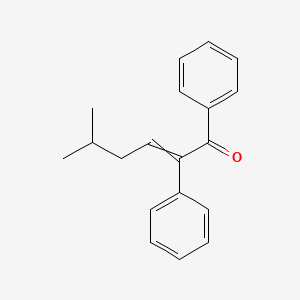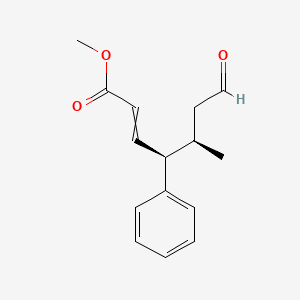
Methyl (4R,5R)-5-methyl-7-oxo-4-phenylhept-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (4R,5R)-5-methyl-7-oxo-4-phenylhept-2-enoate is an organic compound with a complex structure that includes a phenyl group, a ketone, and an ester functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (4R,5R)-5-methyl-7-oxo-4-phenylhept-2-enoate typically involves multiple steps, starting from simpler organic molecules. One common method involves the aldol condensation of a suitable aldehyde with a ketone, followed by esterification. The reaction conditions often require the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. Catalysts such as palladium or platinum may be used to facilitate the reactions, and advanced purification techniques like distillation or chromatography are employed to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (4R,5R)-5-methyl-7-oxo-4-phenylhept-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like alcohols or amines can react with the ester group under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of ester or amide derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl (4R,5R)-5-methyl-7-oxo-4-phenylhept-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which Methyl (4R,5R)-5-methyl-7-oxo-4-phenylhept-2-enoate exerts its effects involves interactions with various molecular targets. The ester and ketone groups can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The phenyl group may also contribute to the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl (4R,5R)-5-methoxy-4-methyl-3-oxo-7-(trimethylsilyl)-6-heptynoate: This compound has a similar backbone but includes a trimethylsilyl group, which can alter its reactivity and applications.
(1R,4R,5R,6S)-5-[(Benzoyloxy)methyl]-4,5,6-trihydroxy-2-cyclohexen-1-yl benzoate: Another structurally related compound with different functional groups that can affect its chemical behavior and uses.
Uniqueness
Methyl (4R,5R)-5-methyl-7-oxo-4-phenylhept-2-enoate is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it suitable for diverse applications in research and industry.
Eigenschaften
CAS-Nummer |
827605-75-4 |
|---|---|
Molekularformel |
C15H18O3 |
Molekulargewicht |
246.30 g/mol |
IUPAC-Name |
methyl (4R,5R)-5-methyl-7-oxo-4-phenylhept-2-enoate |
InChI |
InChI=1S/C15H18O3/c1-12(10-11-16)14(8-9-15(17)18-2)13-6-4-3-5-7-13/h3-9,11-12,14H,10H2,1-2H3/t12-,14+/m1/s1 |
InChI-Schlüssel |
WJLLAYJUVCSIMC-OCCSQVGLSA-N |
Isomerische SMILES |
C[C@H](CC=O)[C@H](C=CC(=O)OC)C1=CC=CC=C1 |
Kanonische SMILES |
CC(CC=O)C(C=CC(=O)OC)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


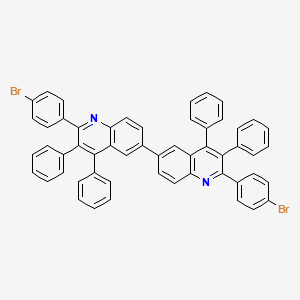
![N-[(3S)-1-Phenylpent-1-en-3-yl]methanesulfonamide](/img/structure/B14218129.png)
![2-Iodo-N-[2-(5-methylpyridin-2-yl)ethyl]benzamide](/img/structure/B14218133.png)

![(2S)-2,5-diamino-5-oxopentanoic acid;2-[methanehydrazonoyl(methyl)amino]acetic acid](/img/structure/B14218152.png)
![3-[4-(Acridin-9-ylcarbonyl)piperazin-1-yl]phenyl acetate](/img/structure/B14218155.png)
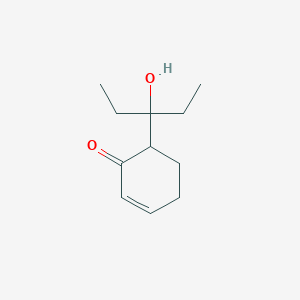
![4-Methoxy-9-phenylpyrido[2,3-g]quinoline-5,10-dione](/img/structure/B14218157.png)
![2-{[(1,1-Dicyclohexyl-5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-heptadecafluorododecan-2-yl)oxy]carbonyl}hydrazine-1-carboxylate](/img/structure/B14218164.png)
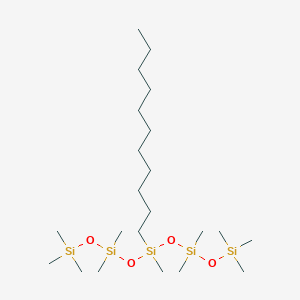

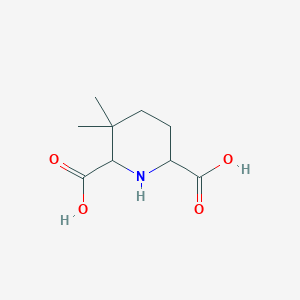
![Acridine, 9-[(oxiranylmethyl)thio]-](/img/structure/B14218186.png)
